

Application Note: Synthesis of 3-Bromofuran-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Bromofuran-2-carbaldehyde

Cat. No.: B086034

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Introduction

3-Bromofuran and its derivatives are valuable heterocyclic building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules.^{[1][2]} Specifically, **3-Bromofuran-2-carbaldehyde** is a key intermediate used in the synthesis of pharmaceuticals and fine chemicals.^[3] This document outlines a detailed protocol for the synthesis of **3-Bromofuran-2-carbaldehyde** from 3-bromofuran via ortho-lithiation followed by formylation. The described method involves the selective deprotonation at the C2 position of the furan ring using a strong base, followed by quenching with an electrophilic formylating agent.

The primary method detailed here is the lithiation of 3-bromofuran using in-situ prepared Lithium Diisopropylamide (LDA), followed by reaction with N,N-Dimethylformamide (DMF).^{[4][5]} This approach provides regioselective formylation at the position adjacent to the furan's oxygen atom, which is the most acidic site.^[6]

Physicochemical Data

The properties of the starting material and the final product are summarized below for reference.

Table 1: Properties of Key Compounds

Property	3-Bromofuran (Starting Material)	3-Bromofuran-2-carbaldehyde (Product)
CAS Number	22037-28-1[7]	14757-78-9[4]
Molecular Formula	C ₄ H ₃ BrO[1]	C ₅ H ₃ BrO ₂ [4]
Molecular Weight	146.97 g/mol [7]	174.98 g/mol [4]
Appearance	Colorless to light yellow liquid[1][8]	Oil, solidifies upon cooling[4]
Density	1.635 g/mL at 25 °C[9]	N/A
Boiling Point	103 °C[9]	N/A
Storage	Store at -20°C[9]	Store at 2-8°C, airtight, avoid light[10][11]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot procedure involving the formation of a highly reactive organolithium intermediate.

- Deprotonation: 3-bromofuran is deprotonated at the C2 position by the strong, non-nucleophilic base LDA. This occurs regioselectively due to the higher acidity of the α -proton adjacent to the furan oxygen.[6]
- Formylation: The resulting 3-bromo-2-furyllithium intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.
- Hydrolysis: The tetrahedral intermediate formed is then hydrolyzed during the aqueous workup to yield the final aldehyde product, **3-Bromofuran-2-carbaldehyde**.

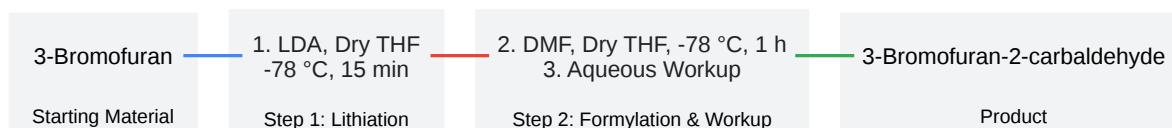


Figure 1. Reaction scheme for the synthesis of 3-Bromofuran-2-carbaldehyde.

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Figure 1. Reaction scheme for the synthesis of **3-Bromofuran-2-carbaldehyde**.

Experimental Protocol

This protocol is based on established literature procedures for the lithiation and formylation of 3-bromofuran.[4]

Safety Precautions

- n-Butyllithium (n-BuLi) is a pyrophoric liquid that may ignite spontaneously on exposure to air and reacts violently with water.[12][13] All handling must be performed under a dry, inert atmosphere (Nitrogen or Argon) in a fume hood.[12][14]
- Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses or face shield, and appropriate chemical-resistant gloves (e.g., neoprene), is mandatory.[13][15]
- All glassware must be oven- or flame-dried immediately before use to remove all traces of moisture.
- Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily accessible.
- The reaction should be conducted at -78 °C using a dry ice/acetone bath to control the exothermic reaction and prevent side reactions.

Reagents and Equipment

Table 2: Reagents for Synthesis

Reagent	Molar Mass (g/mol)	Amount (mmol)	Volume / Mass	Molar Equiv.
Diisopropylamine	101.19	6.80	0.95 mL	1.0
n-Butyllithium (2.5 M in hexanes)	64.06	6.80	2.72 mL	1.0
3-Bromofuran	146.97	6.80	1.00 g	1.0
N,N-Dimethylformamide (DMF)	73.09	7.20	0.56 mL	1.06
Tetrahydrofuran (THF), Anhydrous	72.11	-	~11 mL	Solvent

Equipment:

- Three-neck round-bottom flask (oven-dried)
- Magnetic stirrer and stir bar
- Septa and nitrogen/argon inlet
- Syringes for liquid transfer
- Low-temperature thermometer
- Dry ice/acetone bath
- Standard glassware for workup and purification

Step-by-Step Procedure

- In-situ Preparation of LDA:

- Set up an oven-dried three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
- Purge the flask with dry nitrogen or argon.
- Add anhydrous tetrahydrofuran (THF, 4 mL) and diisopropylamine (0.95 mL, 6.80 mmol) to the flask via syringe.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (2.72 mL of a 2.5 M solution in hexanes, 6.80 mmol) dropwise to the stirred solution.
- Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

- Lithiation of 3-Bromofuran:
 - In a separate, dry vial, dissolve 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL).
 - Slowly add the 3-bromofuran solution dropwise to the LDA solution at -78 °C.^[4]
 - Stir the reaction mixture at -78 °C for 15 minutes.^[4]
- Formylation:
 - In another dry vial, prepare a solution of anhydrous DMF (0.56 mL, 7.20 mmol) in anhydrous THF (2 mL).
 - Add the DMF solution dropwise to the reaction mixture at -78 °C.
 - Stir the resulting mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature.^[4]
- Workup and Extraction:
 - Quench the reaction by carefully adding deionized water (approx. 20 mL).

- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).[4]
- Combine the organic layers and wash with water, followed by saturated brine.[4]
- Dry the organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure.[4]
- Purification:
 - The crude residue, an oil, should be purified by column chromatography on silica gel.
 - A typical eluent system is a 20:80 mixture of ethyl acetate and hexane.[4]
 - Combine the fractions containing the product and remove the solvent under reduced pressure to afford **3-Bromofuran-2-carbaldehyde** as an oil, which may solidify upon cooling.[4] The reported yield for this procedure is approximately 41%. [4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

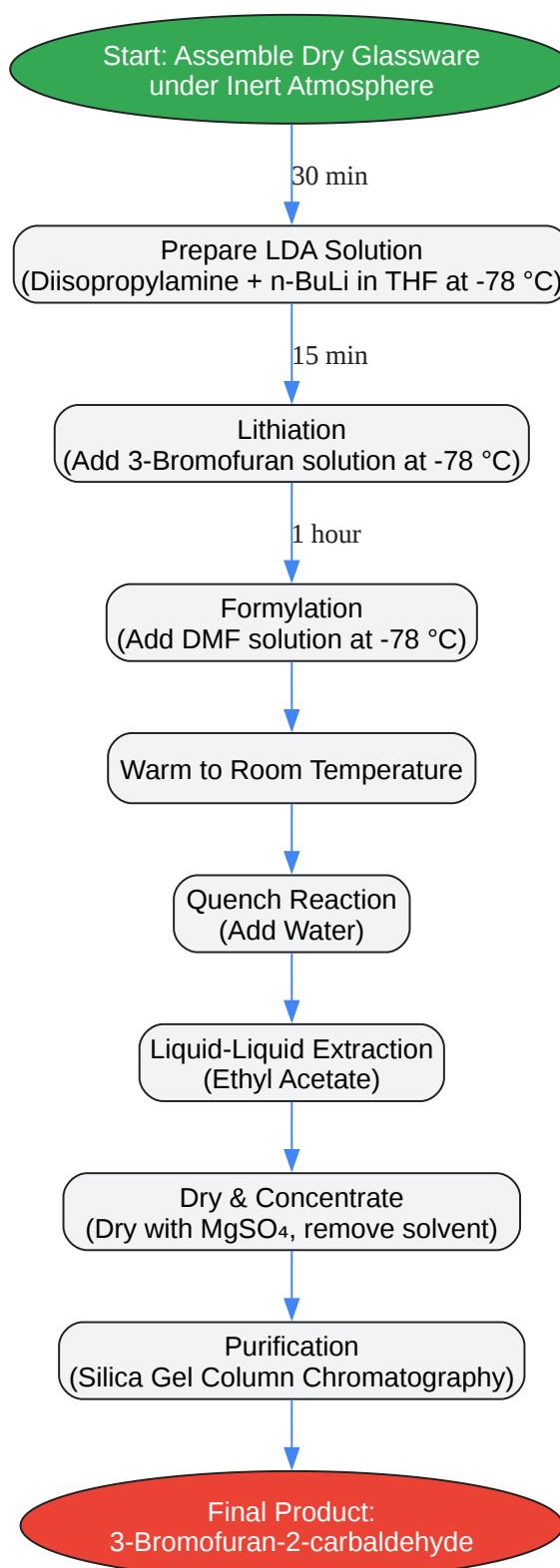


Figure 2. Experimental workflow for the synthesis.

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Figure 2. Experimental workflow for the synthesis.

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